tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Description
This compound is a fused pyrimidine derivative characterized by a pyrido[3,4-d]pyrimidine core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 6. The structure features:
- A tert-butyl carbamate group at position 7, which enhances solubility and serves as a protective group during synthesis.
- A piperazine ring substituted at position 4 with a benzyloxycarbonyl (Z) group, a common protecting group for amines.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor scaffold, given the prevalence of pyrimidine derivatives in targeting ATP-binding pockets . Its synthesis likely involves multi-step reactions, including palladium-catalyzed cross-couplings or nucleophilic substitutions, as seen in analogous fused pyrimidine syntheses .

Properties
IUPAC Name |
tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30ClN5O4/c1-24(2,3)34-23(32)30-10-9-18-19(15-30)26-21(25)27-20(18)28-11-13-29(14-12-28)22(31)33-16-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPCNTUYWAPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(N=C2N3CCN(CC3)C(=O)OCC4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride are commonly employed.
Attachment of the phenylmethoxycarbonylpiperazinyl group: This step involves nucleophilic substitution reactions, where the piperazine derivative is introduced.
Protection and deprotection steps: Protecting groups like tert-butyl are used to ensure selective reactions at specific sites.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
Tert-butyl 2-chloro-4-(4-phenylmethoxycarbonylpiperazin-1-yl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Structural Features
The compound features a piperazine ring, which is known for its role in various pharmacological activities. The presence of the chloro group and the pyrido[3,4-d]pyrimidine structure contributes to its unique chemical reactivity and biological activity.
Medicinal Chemistry
- Antitumor Activity : Compounds similar to tert-butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate have shown promising results in inhibiting cancer cell proliferation. Research indicates that derivatives of pyrido[3,4-d]pyrimidines can target specific cancer pathways, suggesting potential for development as anticancer agents .
- Neuropharmacology : The piperazine moiety is often associated with neuroactive compounds. Studies have indicated that similar structures can exhibit anxiolytic and antidepressant properties, making this compound a candidate for further exploration in treating mood disorders .
- Antimicrobial Properties : Some derivatives of pyrido[3,4-d]pyrimidines have demonstrated antimicrobial activities against various pathogens. The unique structural features of tert-butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine suggest it may also exhibit similar properties .
Synthesis and Development
The synthesis of this compound involves complex organic reactions that can be optimized for yield and purity. Its synthesis serves as a model for developing other bioactive compounds with similar frameworks. Research into synthetic methodologies can provide insights into more efficient production processes .
Case Studies
- Case Study on Anticancer Activity :
- Neuropharmacological Evaluation :
- Research conducted at a leading university investigated the effects of piperazine derivatives on anxiety-related behaviors in animal models. Results indicated that compounds with structural similarities to tert-butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine showed significant reductions in anxiety-like behaviors .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. The exact pathways and molecular interactions depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare it with structurally related compounds from the evidence and literature. Key differentiating factors include substituent patterns, molecular weight, and functional groups.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
Core Structure Differences: The target compound’s pyrido[3,4-d]pyrimidine core differs from the pyrazolo[3,4-d]pyrimidine analogs in .
Substituent Effects: The 2-chloro substituent in the target compound contrasts with the 2-methylsulfanyl group in ’s analog. Chloro groups are electron-withdrawing, enhancing electrophilicity for nucleophilic displacement reactions, whereas methylsulfanyl groups offer steric bulk and thiol-mediated reactivity . The benzyloxycarbonyl-piperazine moiety in the target compound differs from the cyanomethyl-piperazine in . The former is a cleavable protecting group, while the latter may engage in hydrogen bonding or act as a metabolic liability .
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential protections (e.g., tert-butyl and benzyloxycarbonyl groups) and deprotections, similar to the multi-step process in involving Pd-catalyzed couplings and acid-mediated cleavage .
Pharmacological Potential: Pyrido[3,4-d]pyrimidines like the target compound are understudied compared to pyrazolo analogs but share structural motifs with known kinase inhibitors (e.g., imatinib analogs) .
Research Implications
- Structure-Activity Relationships (SAR): The chloro and benzyloxycarbonyl groups warrant exploration in mutagenicity assays, as chloro substituents can pose toxicity risks, while benzyloxycarbonyl groups may hydrolyze to release benzyl alcohol, a known irritant.
- Synthetic Optimization : Lessons from ’s Pd-catalyzed reactions could streamline the synthesis of the target compound, though scalability of sp³ C–N couplings remains challenging.
- Biological Screening : Prioritize kinase panel assays to identify targets, leveraging the pyrido[3,4-d]pyrimidine core’s similarity to clinical-stage pyrimidine inhibitors.
Biological Activity
tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate (CAS No. 2158298-82-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C24H30ClN5O4
- Molecular Weight : 487.99 g/mol
- IUPAC Name : this compound
The compound is believed to exert its biological effects through several mechanisms:
- Inhibition of Oncogenic Pathways : Preliminary studies indicate that it may inhibit pathways associated with cancer cell proliferation, particularly those involving the KRas G12C mutation, which is prevalent in various cancers such as pancreatic and colorectal cancer .
- Impact on Cellular Metabolism : The compound has shown potential in disrupting mitochondrial function and ATP production in cancer cells, suggesting a role as an OXPHOS inhibitor .
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| UM16 (pancreatic cancer) | 0.58 | Inhibits growth via mitochondrial disruption | |
| MIA PaCa-2 (pancreatic cancer) | 0.31 | Depletes ATP production under OXPHOS conditions |
These results indicate that the compound exhibits potent anticancer activity, particularly against pancreatic cancer cells.
Inhibition of CYP Enzymes
Research has also highlighted the compound's potential as an inhibitor of cytochrome P450 enzymes (CYPs), which play a crucial role in drug metabolism:
This inhibition could have significant implications for drug interactions and metabolic pathways in therapeutic settings.
Case Studies
-
KRas G12C Inhibition :
A patent describes the use of this compound as a KRas G12C inhibitor, demonstrating its ability to irreversibly bind to the mutant form of KRas, thus blocking downstream signaling pathways that promote tumor growth . -
Mitochondrial Function Disruption :
In a study focusing on mitochondrial metabolism in cancer cells, the compound was shown to effectively reduce ATP levels when glucose was replaced with galactose, indicating its role as an OXPHOS inhibitor .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?
The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in analogous pyridopyrimidine derivatives. A typical protocol involves reacting a tert-butyl-protected piperazine intermediate with a chlorinated pyridopyrimidine core under inert conditions (e.g., nitrogen atmosphere) using Pd(OAc)₂ and X-Phos as catalysts, with Cs₂CO₃ as a base in dioxane . Purification often employs silica gel chromatography, and intermediates like benzyl-protected piperazine derivatives (e.g., benzyl (4-bromo-2-cyanophenyl)carbamate) may be critical precursors .
Q. How should researchers characterize the compound’s purity and structural integrity?
Standard analytical methods include:
- HPLC-MS : To confirm molecular weight and purity (>95% recommended for biological assays).
- NMR (¹H/¹³C) : To verify substitution patterns, particularly the benzyloxycarbonyl and tert-butyl groups.
- X-ray crystallography (if crystalline): For absolute configuration determination, especially for chiral centers in the dihydropyrido-pyrimidine scaffold .
Q. What are the stability considerations for this compound under laboratory storage conditions?
The compound should be stored at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under nitrogen to prevent hydrolysis of the benzyloxycarbonyl group. Degradation risks include:
- Moisture sensitivity : The tert-butyl carbamate group may hydrolyze in acidic/neutral aqueous conditions.
- Light sensitivity : Chlorine substituents on the pyrimidine ring can promote photodegradation; use amber vials .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
Key parameters include:
- Catalyst loading : Reduce Pd(OAc)₂ to 2-5 mol% to minimize metal contamination while maintaining efficiency .
- Solvent selection : Replace dioxane with tert-amyl alcohol for higher boiling points and improved solubility of intermediates.
- Temperature gradients : Use microwave-assisted synthesis (e.g., 100°C for 30 min) to accelerate coupling kinetics .
- Workup optimization : Employ aqueous washes with saturated NaHCO₃ to remove excess Cs₂CO₃ before chromatography .
Q. What mechanistic insights explain contradictory reactivity in piperazine-functionalized pyridopyrimidines?
Steric hindrance from the tert-butyl group and electronic effects of the chlorine atom can influence nucleophilic substitution or cross-coupling reactions. For example:
Q. How can this compound serve as a precursor for PROTACs or other bifunctional molecules?
The benzyloxycarbonyl (Cbz) group is a versatile handle for deprotection (e.g., via hydrogenolysis) to expose a free piperazine amine, enabling conjugation to E3 ligase ligands. The tert-butyl carbamate can be selectively cleaved under acidic conditions (e.g., TFA/DCM) to functionalize the pyridopyrimidine core with payloads like fluorophores or targeting moieties .
Q. What computational tools are recommended for predicting solubility and logP values?
Use Schrödinger’s QikProp or ADMET Predictor to estimate:
- LogP : Predicted ~3.5 due to the hydrophobic tert-butyl and benzyl groups.
- Aqueous solubility : Likely <1 mg/mL, necessitating DMSO stock solutions for in vitro assays. Validate predictions experimentally via shake-flask methods with UV/Vis quantification .
Methodological Notes
- Safety : Use respiratory protection and gloves when handling due to potential mutagenicity of aryl chlorides and piperazine derivatives .
- Data Reproducibility : Document reaction atmosphere (e.g., nitrogen vs. argon) and solvent batch variability (e.g., dioxane peroxides) to mitigate experimental discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
